β-Maltose Heptaacetate
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Overview
Description
β-Maltose Heptaacetate is a chemically modified form of maltose, a disaccharide composed of two glucose units. This compound is characterized by the acetylation of all seven hydroxyl groups present in the maltose molecule, resulting in the formation of heptaacetate. It is commonly used as a protected intermediate in various chemical syntheses and has applications in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Maltose Heptaacetate typically involves the acetylation of maltose. The process begins with the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The reaction can be summarized as follows: [ \text{Maltose} + 7 \text{Acetic Anhydride} \rightarrow \text{this compound} + 7 \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: β-Maltose Heptaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Substitution Reactions: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Maltose and acetic acid.
Substitution: Derivatives of maltose with various functional groups.
Scientific Research Applications
β-Maltose Heptaacetate has several applications in scientific research, including:
Chemistry: Used as a protected intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of maltose derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of β-Maltose Heptaacetate primarily involves its hydrolysis to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleave the acetyl groups to produce maltose. The released maltose can then participate in various metabolic pathways, including glycolysis and fermentation .
Comparison with Similar Compounds
Maltose: The parent disaccharide from which β-Maltose Heptaacetate is derived.
Maltotriose: A trisaccharide composed of three glucose units.
Cellobiose: A disaccharide similar to maltose but with a β-1,4 linkage instead of an α-1,4 linkage.
Uniqueness: this compound is unique due to its complete acetylation, which provides it with distinct chemical properties compared to its parent compound, maltose. This modification enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
7482-60-2 |
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Molecular Formula |
C₂₆H₃₆O₁₈ |
Molecular Weight |
636.55 |
Synonyms |
β-Maltose 1,2,2’,3,3’,4’,6-Heptaacetate; 4-O-(2,3,4-Tri-O-acetyl-α-D-glucopyranosyl)-β-D-glucopyranose 1,2,3,6-Tetraacetate; |
Origin of Product |
United States |
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